2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline
Description
The exploration of novel chemical compounds is a cornerstone of progress in various scientific disciplines, most notably in the development of new therapeutic agents. The compound 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline emerges as a molecule of interest due to the unique combination of its structural features: a phenyl-substituted tetrazole ring linked to an aniline (B41778) moiety via an ether bond. Understanding the potential of this compound begins with a thorough appreciation of its constituent parts and the strategic reasons for its synthesis and study.
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug design. beilstein-journals.orgnih.govanjs.edu.iq Its significance stems from a combination of favorable physicochemical properties and its ability to mimic other functional groups, a concept known as bioisosterism.
Bioisostere of Carboxylic Acid: One of the most critical roles of the tetrazole moiety is its function as a non-classical bioisostere of the carboxylic acid group. beilstein-journals.orgnih.gov This mimicry is attributed to their comparable pKa values and planar structures. By replacing a carboxylic acid group with a tetrazole, medicinal chemists can often enhance a molecule's metabolic stability, as tetrazoles are less susceptible to in vivo reduction. imist.ma This substitution can also improve pharmacokinetic properties such as lipophilicity, which can lead to better absorption and distribution of a drug candidate.
Broad Spectrum of Biological Activities: The inherent chemical properties of the tetrazole ring contribute to its presence in a wide array of pharmacologically active compounds. Research has demonstrated that tetrazole derivatives exhibit a remarkable range of biological activities, as highlighted in the table below.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anticancer | Oncology |
| Antihypertensive | Cardiovascular Diseases |
| Antiviral | Infectious Diseases |
| Antiallergic | Immunology |
This table showcases the diverse biological activities associated with tetrazole-containing compounds, underscoring the versatility of this heterocyclic core in drug discovery.
The introduction of a tetrazole ring into a molecular structure can lead to compounds with potent and specific biological effects. For instance, studies on various tetrazole derivatives have revealed their potential as effective antimicrobial and antifungal agents. nih.govresearchgate.net This broad utility has solidified the tetrazole nucleus as a cornerstone in the development of novel therapeutic agents.
While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent moieties. The strategic combination of a phenyl-tetrazole group, an aniline ring, and an ether linkage presents a compelling case for its synthesis and evaluation.
Exploring New Chemical Space: A primary driver for synthesizing novel compounds like this compound is the exploration of new chemical space. By combining known pharmacophores—the tetrazole and aniline moieties—in a novel arrangement, researchers aim to discover molecules with unique biological activity profiles. The specific substitution pattern and the nature of the linker are critical variables that can significantly influence the compound's interaction with biological targets.
Potential as a Scaffold for Antimicrobial Agents: Research into structurally related compounds provides a strong impetus for investigating the antimicrobial potential of this compound. For example, studies on 2-(1H-tetrazolo-5-yl)anilines have demonstrated that this class of compounds can exhibit significant antimicrobial and antifungal activity. zsmu.edu.ua The presence of the aniline group, in particular, offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency or a broader spectrum of activity. The introduction of different substituents on the aniline ring can modulate the electronic and steric properties of the molecule, which in turn can affect its biological efficacy.
Lipophilicity: The ether bond can impact the molecule's oil/water partition coefficient, which is a critical determinant of its ability to cross biological membranes.
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups like esters or amides, potentially leading to a longer duration of action in a biological system.
Conformational Flexibility: The rotational freedom around the ether bond allows the phenyl and tetrazole rings to adopt various spatial orientations, which can be crucial for optimal binding to a biological target.
The strategic inclusion of this linker suggests a deliberate design choice aimed at optimizing the druglike properties of the resulting molecule. The investigation of 5-allyloxy-1-aryl-tetrazoles, for instance, highlights the interest in understanding the properties and reactivity of tetrazolyl ethers. mdpi.com
Synthetic Methodologies for the Chemical Compound this compound and Its Structural Analogs
The synthesis of complex organic molecules such as this compound involves a multi-step process that requires careful selection of reagents and reaction conditions. The structure of this compound incorporates a central aniline core, an ether linkage, and a phenyl-substituted tetrazole ring. The methodologies for constructing this molecule can be systematically broken down into strategies for forming the key ether linkage and for synthesizing the aniline precursor. Furthermore, optimization of these synthetic steps and the exploration of sustainable approaches are critical for efficient and environmentally responsible production.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11-8-4-5-9-12(11)19-13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQLIQBUZTFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360116 | |
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610261-68-2 | |
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Elucidation of 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline
Detailed Spectroscopic Characterization for Structural Confirmation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
The definitive structural confirmation of novel compounds like 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline relies on a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For a related compound, 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, HRMS was used to confirm its composition. chemwhat.net For this compound, the expected monoisotopic mass would be calculated and compared to the experimental value, with a minimal mass error (typically in the ppm range) confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a similar tetrazole derivative, distinct signals are observed for the aromatic protons. nih.gov For this compound, one would expect to see characteristic multiplets for the protons on the phenyl and aniline (B41778) rings. The chemical shifts of these protons would be influenced by their electronic environment. For instance, the protons on the aniline ring would likely appear at different chemical shifts compared to those on the phenyl ring attached to the tetrazole.
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. For various 5-substituted-1H-tetrazoles, the carbon atom of the tetrazole ring typically appears in the range of 155-165 ppm. lookchem.com The aromatic carbons of the phenyl and aniline rings in the target compound would exhibit signals in the typical aromatic region (approximately 110-150 ppm), with the carbon attached to the oxygen and nitrogen atoms showing distinct chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Tetrazole Compounds
| Compound | Nucleus | Chemical Shift (δ) in ppm |
| 5-Phenyl-1H-tetrazole | ¹H | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) nih.gov |
| ¹³C | 155.3, 131.1, 129.3, 126.8, 124.0 nih.gov | |
| 5-(p-Tolyl)-1H-tetrazole | ¹H | 16.67 (br, 1H), 7.85 (d, 2H), 7.34 (d, 2H), 2.32 (s, 3H) lookchem.com |
| ¹³C | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55 lookchem.com |
Single Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architecture
For this compound, obtaining suitable single crystals would allow for the determination of its crystal system, space group, and unit cell parameters. The resulting structural data would confirm the connectivity of the atoms and provide insight into the planarity of the aromatic and heterocyclic rings.
Table 2: Crystallographic Data for an Analogous Phenyl-Tetrazole Compound (5-Chloro-1-phenyl-1H-tetrazole)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0428 (7) |
| b (Å) | 6.4150 (6) |
| c (Å) | 17.5804 (18) |
| β (°) | 96.160 (2) |
| Volume (ų) | 789.69 (13) |
| Z | 4 |
Analysis of Conformational Preferences and Torsional Dynamics
In the crystal structure of 5-chloro-1-phenyl-1H-tetrazole, the dihedral angle between the tetrazole and phenyl rings is 64.5°. For 1,1'-diphenyl-5,5'-dithiodi-tetrazole, the dihedral angles between the tetrazole and phenyl rings are 42.708(83)° and 54.540(87)°. These values indicate that the rings are not coplanar, which is a common feature in such multi-ring systems due to steric hindrance. For this compound, the conformation will be a balance between steric effects and electronic interactions, such as potential intramolecular hydrogen bonding involving the aniline -NH₂ group.
Table 3: Selected Torsion Angles for an Analogous Phenyl-Tetrazole Compound
| Compound | Torsion Angle | Value (°) |
| 5-Chloro-1-phenyl-1H-tetrazole | Dihedral angle between tetrazole and phenyl rings | 64.5 |
| 1,1'-diphenyl-5,5'-dithiodi-tetrazole | Dihedral angle between tetrazole and phenyl ring 1 | 42.708 (83) |
| Dihedral angle between tetrazole and phenyl ring 2 | 54.540 (87) |
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.
For a similar compound, 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, the crystal structure is stabilized by very weak C—H···N and C—H···F hydrogen bonds, as well as aromatic π–π stacking interactions, which link the molecules into a three-dimensional network.
Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Tetrazole Derivative
| Interaction Type | Contribution (%) |
| H···H | Varies |
| C···H/H···C | Varies |
| N···H/H···N | Varies |
| O···H/H···O | Varies |
| π–π stacking | Varies |
Biological Activity Spectrum and Mechanistic Studies of 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline in Preclinical Contexts
In Vitro Assessment of Diverse Biological Activities
In vitro studies of various tetrazole derivatives have revealed a broad spectrum of biological activities, suggesting the potential for compounds like 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline to exhibit similar properties.
Numerous studies have demonstrated the antimicrobial potential of tetrazole-containing compounds against a variety of bacterial and fungal strains. The structural modifications of the tetrazole scaffold have been shown to influence the antimicrobial properties of these derivatives. nih.gov
For instance, a study on novel 1-phenyl-1H-tetrazole-5-thiol derivatives showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Another study reported that certain 5-thio-substituted tetrazole derivatives displayed moderate activity against the tested microorganisms. nih.gov Furthermore, some novel tetrazole derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria, with some being more effective than the reference drug ciprofloxacin. nih.gov
With regard to antifungal activity, various tetrazole derivatives have been screened, with some showing efficacy against Candida species. ajgreenchem.com For example, novel benzimidazole-tetrazole derivatives have demonstrated notable antifungal activity against Candida albicans, Candida glabrata, and Candida parapsilosis. ajgreenchem.com
Table 1: Antimicrobial Activity of Selected Tetrazole Derivatives
| Compound/Derivative Class | Target Organism | Activity/Observation |
|---|---|---|
| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. Coli, Staphylococcus aureus | Highest inhibition activity observed for specific derivatives. researchgate.net |
| 5-thio-substituted tetrazole derivatives | Various bacteria | Moderate activity reported. nih.gov |
| 1,5-disubstituted tetrazole-imides | Staphylococci, E. coli, P. aeruginosa | Excellent antimicrobial profiles, some more effective than ciprofloxacin. nih.gov |
The tetrazole scaffold is present in a number of compounds that have been investigated for their anticancer properties. researchgate.net Derivatives of tetrazole have shown antiproliferative activity against various human tumor cell lines.
Table 2: Anticancer Activity of Selected Tetrazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity/Observation |
|---|---|---|
| Tetrazole derivatives (general) | Various cancer cell lines | Have shown antibacterial, antifungal, and anticancer activities. researchgate.net |
Several tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The mechanism of action is often associated with the inhibition of inflammatory mediators. For example, a novel series of 1,5-diaryl-substituted tetrazole derivatives were synthesized and showed inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Another study on tetrazole derivatives reported a compound that was found to be a potent anti-inflammatory agent in the carrageenan-induced rat paw edema model. nih.gov
The anti-inflammatory potential of pyrazole derivatives, which are structurally related to tetrazoles, has also been documented. Novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were found to inhibit TNF-α production and showed in vivo anti-inflammatory properties. nih.gov
Tetrazole derivatives have been identified as inhibitors of various enzymes. For instance, novel 1,3-oxazine-tetrazole hybrids have been shown to be potent inhibitors of mushroom tyrosinase, with one compound exhibiting competitive inhibition. nih.gov Additionally, certain tetrazole-based hybrids have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as xanthine oxidase. mdpi.com
While specific data on the phosphodiesterase (PDE) inhibition by this compound is not available, the ability of the tetrazole moiety to interact with the active sites of enzymes is well-documented. nih.gov The tetrazole ring can act as a metal chelator, similar to a carboxylate group, allowing it to interact with metalloenzymes. nih.gov
Table 3: Enzyme Inhibition by Selected Tetrazole Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Profile |
|---|---|---|
| 1,3-oxazine-tetrazole hybrids | Mushroom tyrosinase | Competitive inhibition observed for the most potent compound. nih.gov |
| Tetrazole-based hybrids | Carbonic Anhydrases I & II, Xanthine Oxidase | Micromolar inhibitory activity reported. mdpi.com |
The tetrazole group is a key functional group in several angiotensin II receptor blockers (ARBs). wikipedia.org This acidic group interacts with basic residues in the AT1 receptor, contributing to the potent antagonistic activity of these drugs. wikipedia.org For example, in the ARB losartan, the tetrazole group is crucial for its binding affinity to the AT1 receptor. wikipedia.org This suggests that compounds containing a phenyl-tetrazole moiety, such as this compound, may have the potential to interact with G-protein coupled receptors.
In Vivo Pharmacological Characterization in Non-Human Models
While in vivo data for this compound is not available, studies on other tetrazole derivatives have demonstrated pharmacological activity in animal models. For example, certain tetrazole derivatives have been investigated as Kv1.5 potassium channel blockers for the potential treatment of atrial fibrillation. nih.govresearchgate.netbohrium.com In vivo studies in mini-pigs showed that some of these compounds could increase the atrial effective refractory period without significantly affecting the ventricular effective refractory period, indicating atrial-selective activity. nih.govbohrium.com Additionally, some tetrazole derivatives have been evaluated for their analgesic activity in vivo using hot plate and acetic acid-induced writhing methods. nih.gov
Pharmacodynamic Marker Analysis in Biological SystemsThere is no available data on the analysis of pharmacodynamic markers for this compound. This includes a lack of information on target engagement, downstream signaling effects, or any other biomarker changes in biological systems following exposure to the compound.
Due to the absence of the necessary research findings, data tables and detailed discussions for the specified topics cannot be generated.
Structure Activity Relationship Sar Investigations of 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline and Its Analogs
Systematic Modification of the Phenyl Substituent on the Tetrazole Ring
The phenyl group attached to the N1-position of the tetrazole ring offers a key site for modification to explore its influence on biological potency. Research on analogous heterocyclic compounds suggests that the electronic properties and position of substituents on this phenyl ring are critical determinants of activity.
Detailed research findings from studies on similar tetrazole-containing scaffolds indicate that the introduction of electron-withdrawing groups to the phenyl ring tends to enhance biological activity more effectively than the introduction of electron-donating groups. mdpi.com For instance, substituents like chloro (Cl), bromo (Br), or nitro (NO₂) can increase potency. The position of these substituents is also crucial, with para-substitution often yielding the most favorable results compared to ortho or meta positions. mdpi.com This suggests that the electronic landscape of this distal phenyl ring plays a significant role in target recognition, possibly through interactions with specific residues in the binding pocket.
An illustrative SAR table based on findings from analogous pyrazole-tetrazole hybrids is presented below. mdpi.com
| Compound | Substituent (R) on Phenyl Ring | Position | Relative Potency |
| Analog 1a | H | - | Baseline |
| Analog 1b | Cl | para | +++ |
| Analog 1c | NO₂ | para | ++++ |
| Analog 1d | Cl | meta | ++ |
| Analog 1e | OCH₃ | para | + |
| Analog 1f | CH₃ | para | + |
(Note: This table is illustrative and based on trends observed in structurally related compound series. Potency is indicated qualitatively: ++++ > +++ > ++ > + > Baseline.)
Elucidation of the Role of the Anilino Moiety in Biological Potency
In these related series, modifications to the anilino-like phenyl ring have shown significant effects on potency. For example, the introduction of a bromine atom at the 5-position of the phenyl ring (corresponding to the position para to the ether linkage and meta to the amino group in the parent compound) can substantially increase agonist activity against targets like G protein-coupled receptor-35 (GPR35). nih.gov Adding a fluoro group in combination with other substituents has also been shown to yield highly potent compounds. nih.gov These findings suggest that the anilino ring is likely involved in crucial binding interactions and that its substitution pattern can be fine-tuned to optimize these interactions. The amino group itself is a potential hydrogen bond donor, which could be essential for anchoring the ligand in the active site of its target.
The following table illustrates the impact of substitutions on the anilino-like ring in a related series of GPR35 agonists. nih.gov
| Compound | Substituent (R¹) on Anilino Ring | Substituent (R²) on Benzamide Ring | EC₅₀ (μM) |
| Analog 2a | H | 4-OCH₃ | >10 |
| Analog 2b | 5-Br | 4-OCH₃ | 0.059 |
| Analog 2c | 5-Br | 2-F, 4-OCH₃ | 0.041 |
(Note: This table is based on data for N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share a similar substituted 2-(1H-tetrazol-5-yl)aniline core.) nih.gov
Impact of Chemical Modifications to the Tetrazole Ring System
The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, meaning it mimics the acidic and hydrogen-bonding properties of a carboxylic acid while often improving metabolic stability and pharmacokinetic profiles. researchgate.netbohrium.com The acidic proton on the tetrazole ring (pKa ~4.5-4.9) can participate in key ionic or hydrogen-bonding interactions with biological targets, similar to a carboxylic acid. drughunter.com
Modifying or replacing the tetrazole ring system is a common strategy to modulate a compound's physicochemical properties. For instance, replacing the tetrazole with other slightly less acidic heterocycles, such as a 5-oxo-1,2,4-oxadiazole, has been shown to increase oral bioavailability in some drug candidates by reducing the acidity and thereby improving membrane permeability. openaccessjournals.com However, such a modification can also impact binding affinity, as the geometry and hydrogen bonding capabilities of the tetrazole ring are distinct. The tetrazole's hydrogen-bond accepting and donating environment extends further from the core of the molecule than that of a carboxylic acid, which can be a critical factor for fitting into an active site. cambridgemedchemconsulting.com Therefore, any modification to this ring must balance the potential gains in pharmacokinetic properties against the potential loss of binding potency.
Stereoelectronic Effects on Ligand-Target Recognition
Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on the three-dimensional structure and reactivity of a molecule, are fundamental to ligand-target recognition. The specific arrangement of atoms and electrons in 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline and its analogs dictates how the molecule presents itself to its biological target.
Computational Chemistry Approaches for Understanding 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, to a macromolecular target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their steric and energetic complementarity.
For tetrazole derivatives, molecular docking studies have been successfully applied to predict their interactions with various biological targets. For instance, derivatives of 1,5-diaryl tetrazoles have been investigated as potential COX-2 inhibitors. yu.edu.jo In a hypothetical docking study of this compound, the molecule would be docked into the active site of a target enzyme, and the binding energy, as well as the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), would be analyzed.
Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the predicted binding mode and the conformational changes that may occur upon ligand binding. For tetrazole derivatives, MD simulations have been used to investigate their binding stability within the active sites of proteins, providing insights into the durability and nature of the interactions. nih.govbohrium.com
Table 1: Key Aspects of Molecular Docking and Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Binding Affinity | A measure of the strength of the interaction between the ligand and the target protein, often expressed in kcal/mol. | A lower binding energy suggests a more stable complex and potentially higher biological activity. |
| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Identifies key amino acid residues involved in the interaction, guiding lead optimization. |
| Interaction Types | The nature of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. | Understanding these interactions is crucial for explaining the binding affinity and selectivity. |
| Conformational Stability | The stability of the ligand-protein complex over time, as assessed by MD simulations. | A stable complex is more likely to elicit a biological response. |
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These methods provide valuable information about the distribution of electrons within a molecule, which governs its chemical properties and reactivity.
For this compound, DFT calculations can be used to determine a range of molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the regions of a molecule that are rich or poor in electrons. This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. For instance, regions with negative electrostatic potential are likely to be involved in hydrogen bonding as acceptors. Theoretical studies on the photodegradation mechanism of related tetrazole compounds have utilized DFT to understand their reaction pathways. uc.pt
Table 2: Properties Investigated by Quantum Chemical Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-deficient regions, predicting sites of interaction. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and ability to cross biological membranes. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their molecular descriptors.
For a series of tetrazole derivatives, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. researchgate.net Then, a variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
A robust QSAR model can be a valuable tool in the drug design process, enabling the prioritization of compounds for synthesis and testing. nih.gov For this compound, a QSAR model developed for a series of its analogues could predict its potential biological activity and guide the design of more potent derivatives.
Table 3: Components of a QSAR Study
| Component | Description | Application to this compound |
| Dataset | A collection of compounds with known biological activities. | A dataset of tetrazole derivatives with similar structural features would be required. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Descriptors for the target compound would be calculated to predict its activity. |
| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | The model would be used to estimate the biological activity of the compound. |
| Model Validation | The process of assessing the predictive power and robustness of the QSAR model. | Ensures the reliability of the activity predictions for new compounds. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, namely its absorption, distribution, metabolism, and excretion. uobaghdad.edu.iq These properties are critical for the success of a drug candidate, as they determine its bioavailability and residence time in the body.
Various computational tools and models are available to predict a wide range of ADME properties for a given molecule. For this compound, these tools can predict its oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ajchem-a.com Early assessment of these properties can help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles. Studies on other tetrazole derivatives have successfully used in silico methods to predict their ADME properties. nih.govbohrium.com
Table 4: Predicted ADME Properties
| Property | Description | Importance for this compound |
| Absorption | The process by which a drug enters the bloodstream. | Predictions of oral absorption are crucial for orally administered drugs. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Predicts how the compound will be distributed in different tissues and organs. |
| Metabolism | The chemical conversion of drugs into other compounds within the body. | Predicts the metabolic stability of the compound and potential drug-drug interactions. |
| Excretion | The removal of drugs from the body. | Provides insights into the clearance mechanism and half-life of the compound. |
Medicinal Chemistry Principles Applied to 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline As a Chemical Scaffold
Strategies for Lead Optimization and Potency Enhancement
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic profile of a promising hit compound. For a scaffold like 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, several strategies can be employed to improve its biological activity.
Detailed structure-activity relationship (SAR) studies are fundamental to this process. Modifications can be systematically introduced at various positions on the scaffold:
Substitutions on the Phenyl Ring: The phenyl ring attached to the tetrazole (the N-phenyl group) can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to modulate electronic properties and steric interactions with the target protein. For instance, introducing a fluorine atom can sometimes improve metabolic stability. nih.gov
Modifications of the Linker: The ether linkage between the tetrazole and aniline (B41778) rings provides structural flexibility. While less common, modifications to this linker could alter the spatial orientation of the two aromatic rings, potentially leading to optimized interactions within a binding pocket.
A hypothetical lead optimization campaign for a kinase inhibitor based on this scaffold might explore how different substituents impact potency, as illustrated in the table below.
Table 1: Illustrative SAR for Lead Optimization of a Hypothetical Kinase Inhibitor Series This data is hypothetical and for illustrative purposes only.
| Compound | R1 (Aniline Ring) | R2 (N-Phenyl Ring) | Kinase IC₅₀ (nM) |
|---|---|---|---|
| Lead | H | H | 500 |
| A-1 | 4-F | H | 350 |
| A-2 | 4-Cl | H | 200 |
| A-3 | 4-OCH₃ | H | 600 |
| B-1 | H | 4-F | 450 |
| B-2 | H | 4-Cl | 400 |
| B-3 | 4-Cl | 4-F | 85 |
This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and effective drug candidates. The goal is to identify a compound with a balance of high potency, selectivity against off-targets, and favorable drug-like properties. researchgate.net
Scaffold Hopping and Bioisosteric Replacements in Drug Design
Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov These techniques are particularly relevant to the this compound scaffold due to the inherent nature of the tetrazole ring.
Bioisosteric Replacement: The tetrazole group is one of the most widely used non-classical bioisosteres for the carboxylic acid group. nih.govdrughunter.com This is because the acidic proton on the 1H-tetrazole ring mimics the proton of a carboxylic acid, and the nitrogen atoms can act as hydrogen bond acceptors, similar to the carbonyl oxygen. acs.org This replacement can significantly improve a compound's metabolic stability and oral bioavailability by replacing a rapidly metabolized carboxylic acid moiety. drughunter.com In the context of the this compound scaffold, the tetrazole ring can be seen as a metabolically robust mimic of other acidic functional groups or as a replacement for an amide bond, where it can replicate key hydrogen bonding interactions. acs.orgnih.gov
Furthermore, 1,5-disubstituted tetrazoles can serve as effective bioisosteres for the cis-amide bond in peptidomimetics, a feature that expands their utility in drug design. acs.org
Scaffold Hopping: Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. This can lead to new intellectual property and improved physicochemical properties. dundee.ac.uk Starting from the this compound core, a medicinal chemist might replace the phenyl-tetrazole-oxy portion with other heterocyclic systems that preserve the spatial orientation of the aniline group and the key interactions provided by the tetrazole. For example, rings like 1,2,4-triazoles or oxadiazoles could be explored as replacements that mimic the hydrogen bonding properties of the tetrazole. nih.govnih.gov This approach can yield compounds with entirely new structures but comparable or enhanced biological activity and better drug-like properties. nih.gov
Table 2: Potential Bioisosteric Replacements for the Tetrazole Ring
| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked |
|---|---|---|
| Carboxylic Acid | 5-Substituted-1H-tetrazole | Acidity, H-bond acceptor sites |
| cis-Amide Bond | 1,5-Disubstituted Tetrazole | Planarity, H-bond donor/acceptor pattern |
Exploration of Multi-Targeting Approaches for Complex Diseases
Traditional drug discovery has often focused on a "one molecule, one target" paradigm. However, for complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome, this approach is often insufficient. nih.gov The complexity of these diseases has spurred the development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously to achieve a synergistic therapeutic effect or to mitigate adverse effects. nih.govnih.gov
The this compound scaffold is well-suited for the design of multi-target agents. Its modular nature allows for the incorporation of different pharmacophoric elements aimed at distinct targets. For example, in the context of Alzheimer's disease, a derivative could be designed where one part of the molecule (e.g., the aniline moiety, appropriately substituted) inhibits the enzyme acetylcholinesterase (AChE), while another part (e.g., the phenyl-tetrazole portion) targets the β-secretase (BACE-1) enzyme or prevents Aβ aggregation. nih.gov
The design strategy for such a multi-target ligand would involve:
Identifying Key Targets: Selecting two or more validated targets involved in the disease pathology.
Pharmacophore Integration: Designing a single molecule that combines the essential structural features required for binding to each target.
Linker Optimization: Using the ether linkage and the scaffold's core to ensure the correct spatial orientation of the pharmacophores for optimal interaction with their respective targets.
Translational Potential and Future Drug Discovery Avenues
The translational potential of a chemical scaffold refers to its viability for development from a laboratory discovery into a clinical candidate. The this compound scaffold possesses several features that make it attractive for future drug discovery efforts.
Key Advantages:
Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles compared to bioisosteric counterparts like carboxylic acids. nih.gov
Versatility: The scaffold has been implicated in a wide range of biological activities, including as inhibitors of enzymes like xanthine oxidase and kinases, suggesting its potential applicability across various therapeutic areas. nih.govnih.gov
Future Avenues: Future research on this scaffold could focus on several promising directions:
Kinase Inhibition: Many kinase inhibitors feature aniline or related nitrogen-containing heterocycles that interact with the hinge region of the ATP-binding pocket. The this compound scaffold could be systematically optimized to develop potent and selective inhibitors for specific kinases implicated in cancer or inflammatory diseases. researchgate.net
Targeting Protein-Protein Interactions (PPIs): The scaffold could be elaborated to mimic key structural motifs (like alpha-helices or beta-turns) to disrupt disease-relevant PPIs, which are considered a challenging but highly valuable class of drug targets.
Fragment-Based Drug Discovery (FBDD): The core scaffold or fragments thereof could be used in FBDD campaigns to identify initial low-affinity hits that can then be grown and optimized into high-potency leads.
The successful translation of any compound based on this scaffold will depend on rigorous preclinical evaluation, including in vivo efficacy studies in relevant disease models and comprehensive safety profiling. nih.gov The continued exploration of tetrazole-containing compounds in medicinal chemistry suggests that scaffolds like this compound hold significant promise for the development of next-generation therapeutics. nih.gov
Advanced Analytical Techniques for the Research and Development of 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for assessing the purity and performing quantification of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline. HPLC is particularly well-suited for this non-volatile and thermally labile compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Gas Chromatography, while less common for compounds of this nature due to the potential for thermal degradation, can be employed if the analyte is derivatized to increase its volatility and thermal stability. A GC method would utilize a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer for detection and quantification.
Table 1: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method (Hypothetical) |
| Stationary Phase | C18, 5 µm | Phenyl-methyl polysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile:Water Gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV-Vis (254 nm) | Flame Ionization (FID) |
| Temperature | Ambient | Inlet: 250°C, Oven: Gradient |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification
To understand the metabolic fate of this compound, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for identifying metabolites in complex biological matrices such as plasma or urine. The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural elucidation of metabolites, even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of metabolites, particularly for those that are more volatile or can be made so through derivatization. The mass spectrometer provides crucial information on the molecular weight and fragmentation pattern of the parent compound and its metabolites, which is essential for their identification.
Chiral Separations for Enantiomeric Purity Assessment
While this compound itself is not chiral, the presence of chiral centers in potential precursors, impurities, or metabolites would necessitate the development of chiral separation methods. Chiral HPLC is the most common approach for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.
Thermal Analysis Methods (e.g., DSC, TGA)
Thermal analysis techniques provide valuable insights into the physicochemical properties of this compound. Differential Scanning Calorimetry (DSC) is used to determine the melting point, purity, and polymorphic forms of the compound. A sharp melting endotherm on a DSC thermogram is indicative of a highly pure crystalline substance.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose. This information is critical for determining appropriate storage and handling conditions.
Table 2: Representative Thermal Analysis Data
| Technique | Parameter Measured | Typical Observation |
| DSC | Melting Point | Sharp endothermic peak |
| DSC | Heat of Fusion | Area under the melting peak |
| TGA | Decomposition Temperature | Onset of mass loss |
| TGA | Residual Mass | Mass remaining at high temperature |
Future Research Trajectories for 2 1 Phenyl 1h Tetrazol 5 Yl Oxy Aniline
Elucidation of Novel Molecular Targets and Signaling Pathways
A critical avenue for future research will be the identification and validation of novel molecular targets and the signaling pathways modulated by 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline. While the broader class of tetrazole derivatives has been associated with various biological activities, the specific interactions of this particular compound remain largely unexplored.
Initial efforts could involve computational approaches, such as molecular docking and virtual screening, to predict potential binding partners. These in silico methods can provide valuable insights into the compound's potential mechanisms of action by simulating its interaction with a wide array of known protein targets. For instance, given that some tetrazole derivatives have shown activity as enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, it would be prudent to investigate whether this compound exhibits similar properties. nih.gov
Subsequent experimental validation will be crucial. This can be achieved through a variety of biochemical and cell-based assays. For example, enzyme inhibition assays could be employed to quantify the compound's effect on specific enzymatic activities. Furthermore, cell-based reporter assays can be utilized to monitor the modulation of specific signaling pathways. Techniques such as thermal shift assays and surface plasmon resonance can provide direct evidence of binding to purified proteins, thus confirming the identified molecular targets.
Development of Advanced In Vitro and In Vivo Research Models
To comprehensively evaluate the therapeutic potential of this compound, the development and utilization of sophisticated preclinical models are imperative. Standard 2D cell culture systems, while useful for initial screening, often fail to recapitulate the complex microenvironment of human tissues. Therefore, a transition towards more physiologically relevant models is a key future direction.
Three-dimensional (3D) organoid cultures, derived from patient tissues or pluripotent stem cells, offer a more accurate representation of in vivo conditions. These models can be used to assess the compound's efficacy and toxicity in a context that more closely mimics human physiology. For instance, if the compound is being investigated for anticancer properties, patient-derived tumor organoids could provide valuable information on its potential to inhibit tumor growth and induce cell death in a patient-specific manner.
In addition to advanced in vitro models, the development of tailored in vivo models will be essential. This includes the use of transgenic animal models that harbor specific genetic mutations relevant to a particular disease, as well as patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice. These models can provide critical data on the compound's pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy.
Integration of High-Throughput Screening and Omics Technologies
To accelerate the discovery of new therapeutic applications for this compound, the integration of high-throughput screening (HTS) and "omics" technologies will be instrumental. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, enabling the identification of novel activities for the compound of interest. nih.gov The creation of a focused library of derivatives of this compound for HTS campaigns could significantly expand our understanding of its biological activity profile. nih.govacs.org
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a given compound. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can gain a deeper understanding of the compound's mechanism of action and identify potential biomarkers of response. For example, transcriptomic analysis of cells treated with this compound could reveal the upregulation or downregulation of specific genes and pathways, providing clues about its molecular targets. Proteomic approaches can identify proteins that are differentially expressed or post-translationally modified upon treatment, further elucidating the compound's effects on cellular signaling.
Design and Synthesis of Next-Generation Derivatives
Building upon the foundational knowledge gained from the aforementioned research, a significant future endeavor will be the rational design and synthesis of next-generation derivatives of this compound. The goal of this medicinal chemistry effort will be to optimize the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies will be central to this process. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are essential for its therapeutic effects. For instance, modifications to the phenyl and aniline (B41778) rings, such as the introduction of different substituents, could lead to enhanced binding affinity for the target protein or improved metabolic stability. The use of multicomponent reactions could be an efficient strategy for generating a diverse library of derivatives for SAR studies. beilstein-journals.orgbeilstein-journals.org
Computational chemistry and molecular modeling will play a crucial role in guiding the design of these new derivatives. By visualizing the binding of the parent compound to its target, researchers can make informed decisions about which structural modifications are most likely to improve its activity. This iterative process of design, synthesis, and biological evaluation will be key to developing a lead candidate with the potential for clinical development.
Below is a table summarizing potential research approaches for the future investigation of this compound:
| Research Area | Key Methodologies | Expected Outcomes |
| Molecular Target Elucidation | Molecular Docking, Virtual Screening, Enzyme Inhibition Assays, Cell-Based Reporter Assays, Thermal Shift Assays, Surface Plasmon Resonance | Identification and validation of novel molecular targets and signaling pathways. |
| Advanced Research Models | 3D Organoid Cultures, Patient-Derived Xenograft (PDX) Models, Transgenic Animal Models | More accurate assessment of efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties in physiologically relevant contexts. |
| High-Throughput Screening & Omics | High-Throughput Screening (HTS) of derivative libraries, Genomics, Transcriptomics, Proteomics, Metabolomics | Discovery of new therapeutic applications and a deeper understanding of the compound's mechanism of action and cellular effects. |
| Next-Generation Derivative Design | Structure-Activity Relationship (SAR) Studies, Multicomponent Reactions, Computational Chemistry, Molecular Modeling | Optimization of potency, selectivity, and pharmacokinetic properties to develop a clinical lead candidate. |
Q & A
Q. What are the common synthetic routes for preparing 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two main steps: (1) functionalization of aniline derivatives and (2) tetrazole ring formation. A common approach is the reaction of 2-nitroaniline with sodium azide under catalytic conditions (e.g., ZnCl₂ or NH₄Cl) in polar solvents like dimethylformamide (DMF) at 80–100°C, followed by cyclization to form the tetrazole ring. The phenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution. Key factors affecting yield include reaction temperature, stoichiometry of azide reagents, and purification methods (e.g., column chromatography). For example, elevated temperatures (>100°C) may lead to decomposition, while insufficient azide can result in incomplete cyclization .
| Synthetic Route | Key Reagents/Conditions | Purpose |
|---|---|---|
| Nitroaniline azidation | NaN₃, DMF, 80–100°C | Tetrazole ring formation |
| Phenyl group coupling | Phenylboronic acid, Pd catalyst | Introduce aryl moiety |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the aniline NH₂ group (δ ~5.0 ppm, broad) and tetrazole ring protons (δ ~8.5–9.5 ppm). Aromatic protons are resolved in the δ 6.5–7.5 ppm range .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly to resolve hydrogen bonding between the tetrazole ring and aniline group. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 294.1) and fragments related to tetrazole cleavage .
Q. What are the primary chemical reactions (e.g., oxidation, substitution) observed in this compound, and how can reaction pathways be experimentally validated?
- Methodological Answer :
- Oxidation : The aniline moiety can be oxidized to nitroso or quinone derivatives using KMnO₄ or H₂O₂ in acidic conditions. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ ~400 nm for quinones) .
- Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at the para position of the aniline ring due to its activating nature. Regioselectivity is confirmed by NMR and single-crystal XRD .
- Validation : Isotopic labeling (e.g., ¹⁵N) or trapping intermediates (e.g., using TEMPO for radical pathways) helps elucidate mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shift discrepancies)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize molecular geometry. Discrepancies often arise from solvent effects or crystal packing forces absent in gas-phase calculations. Hybrid approaches, such as combining XRD data with molecular dynamics simulations, improve agreement. For example, SHELX-refined crystal structures can be used as input for DFT to model solvent-influenced shifts .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution reactions involving the aniline moiety?
- Methodological Answer :
- Protecting Groups : Acetylation of the NH₂ group directs electrophiles to the ortho/para positions. Subsequent deprotection restores reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitration at the para position due to stabilized transition states.
- Catalysis : Lewis acids (e.g., FeCl₃) favor specific regioselectivity by coordinating to the tetrazole ring, as shown in bromination studies .
Q. What are the critical considerations when designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing involves:
- pH Variation : Assess degradation in buffers (pH 1–13) using HPLC to monitor byproducts (e.g., hydrolyzed tetrazole).
- Thermal Stress : Store samples at 40–60°C and analyze via DSC for melting point shifts. Evidence suggests tetrazole rings degrade above 120°C, releasing N₂ gas .
- Light Exposure : UV-Vis spectroscopy detects photodegradation products, particularly in solutions exposed to 254 nm light .
Q. How does the tetrazole ring's electronic configuration influence intermolecular interactions in coordination complexes derived from this compound?
- Methodological Answer : The tetrazole’s electron-rich N atoms act as ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray absorption spectroscopy (XAS) reveals that the tetrazole’s π-backbonding capability enhances metal-ligand stability. For example, Cu(II) complexes exhibit square-planar geometries confirmed by XRD and magnetic susceptibility measurements .
Q. What methodologies are recommended for analyzing reaction intermediates during multi-step syntheses involving this compound?
- Methodological Answer :
- In-situ Monitoring : React-IR tracks azide intermediates during cyclization. Flow NMR captures transient species in real-time.
- High-Resolution MS : Identifies intermediates via isotopic patterns (e.g., [M+Na]⁺ adducts).
- Quench Studies : Halting reactions at timed intervals with cold methanol allows isolation of intermediates for LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
